![molecular formula C18H23NO2 B1437557 N-[2-(3,5-二甲基苯氧基)乙基]-4-乙氧基苯胺 CAS No. 1040686-89-2](/img/structure/B1437557.png)
N-[2-(3,5-二甲基苯氧基)乙基]-4-乙氧基苯胺
描述
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline, also known by its chemical formula C18H23NO2 , is a compound with a molecular weight of 285.38 g/mol . It falls within the category of biochemicals used primarily for proteomics research . The compound’s structure consists of an aniline ring substituted with an ethoxy group and a 2-(3,5-dimethylphenoxy)ethyl group.
科学研究应用
抗菌和酶抑制研究
- 抗菌和抗酶活性:已经研究了含有偶氮甲基团的分子(包括由 2,4-二甲基苯酚合成的衍生物)的抗菌和抗酶活性。这些合成的分子针对各种细菌菌株和酶抑制能力进行了评估,显示出潜在的生物活性 (Aziz‐ur‐Rehman 等,2014)。
合成和药理研究
- 抗生素和脂氧合酶活性:已经合成了具有多个官能团的分子,以研究其对革兰氏阳性菌和革兰氏阴性菌的抗生素作用及其脂氧合酶活性。这些研究突出了某些合成化合物在治疗细菌感染和在酶抑制中使用的潜力 (S. Rasool 等,2016)。
晶体结构分析
- 晶体结构见解:对新合成的喹喔啉衍生物晶体结构的研究提供了将其用作 c-Jun N 端激酶抑制剂的潜力的见解,展示了它们在生化途径和治疗应用中的相关性 (N. Abad 等,2020)。
质子化对分子几何形状的影响
- 质子化和分子几何形状:对芳氧烷基氨基醇衍生物的研究表明质子化如何影响分子几何形状和药理作用,表明分子结构在抗惊厥药物开发中的重要性 (W. Nitek 等,2022)。
氢键模式
- 衍生物中的氢键:对二甲基吡咯衍生物中氢键模式的分析有助于理解它们的分子结构和潜在化学反应性,这对于设计具有所需性质的新化学实体至关重要 (M. Senge 和 Kevin M Smith,2005)。
缓蚀效率
- 量子化学研究:已经对喹喔啉化合物进行了量子化学计算,以探索它们作为缓蚀剂的效率,证明了分子结构和抑制效率之间的关系。这项研究可以指导开发更有效的缓蚀剂用于工业应用 (A. Zarrouk 等,2014)。
抗 HIV 活性
- 病毒抑制特性:特定衍生物的合成显示出与人类免疫缺陷病毒 (HIV) 相关的病毒抑制特性,表明这些化合物具有潜在的治疗应用 (M. Novikov 等,2004)。
属性
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-4-20-17-7-5-16(6-8-17)19-9-10-21-18-12-14(2)11-15(3)13-18/h5-8,11-13,19H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVHXQZOROVUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCOC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



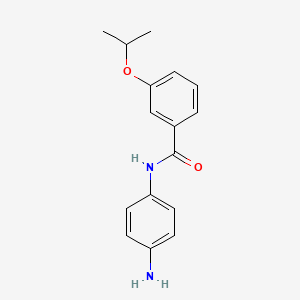
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
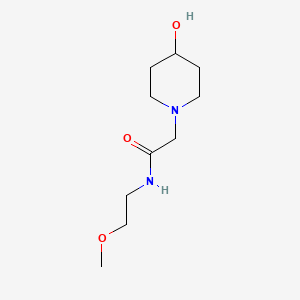

![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
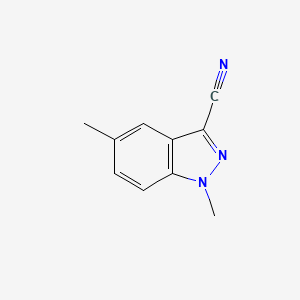
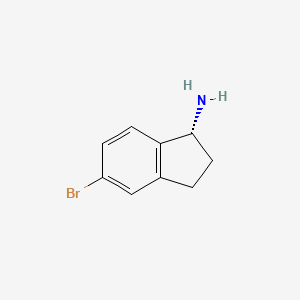
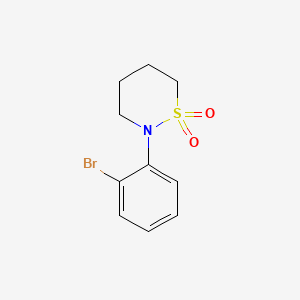
![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
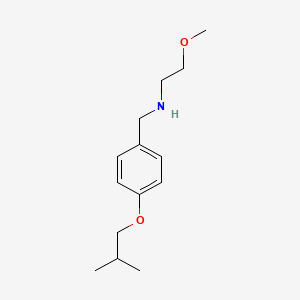
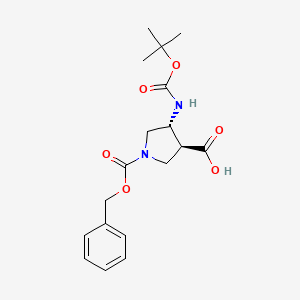
amine](/img/structure/B1437495.png)
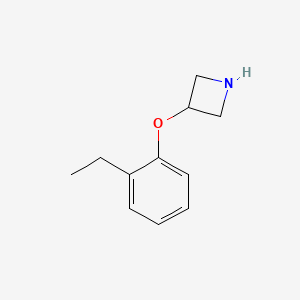
![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)